molecular formula C23H22ClN3O5S B7715505 N-(5-(N-(4-acetamidophenyl)sulfamoyl)-2-ethoxyphenyl)-4-chlorobenzamide

N-(5-(N-(4-acetamidophenyl)sulfamoyl)-2-ethoxyphenyl)-4-chlorobenzamide

Cat. No. B7715505
M. Wt: 488.0 g/mol
InChI Key: FUGNTCGQLVRROT-UHFFFAOYSA-N
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Description

“N-(5-(N-(4-acetamidophenyl)sulfamoyl)-2-ethoxyphenyl)-4-chlorobenzamide” is a complex organic compound. It is related to the class of compounds known as sulfonamides . Sulfonamides are a group of compounds characterized by their structure, which includes a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom). They are widely used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups present. The compound contains an acetamidophenyl group, a sulfamoyl group, an ethoxyphenyl group, and a chlorobenzamide group . The exact structure would need to be determined through methods such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources . As with any chemical compound, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and adherence to safe laboratory practices.

properties

IUPAC Name

N-[5-[(4-acetamidophenyl)sulfamoyl]-2-ethoxyphenyl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O5S/c1-3-32-22-13-12-20(14-21(22)26-23(29)16-4-6-17(24)7-5-16)33(30,31)27-19-10-8-18(9-11-19)25-15(2)28/h4-14,27H,3H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGNTCGQLVRROT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-{[4-(acetylamino)phenyl]sulfamoyl}-2-ethoxyphenyl)-4-chlorobenzamide

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